tert-butyl {1-[N-(4,6-dimethylpyrimidin-2-yl)glycyl]piperidin-4-yl}carbamate
Description
This compound features a piperidin-4-ylcarbamate core modified at the 1-position with a glycyl (N-(4,6-dimethylpyrimidin-2-yl)glycyl) substituent.
Properties
Molecular Formula |
C18H29N5O3 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
tert-butyl N-[1-[2-[(4,6-dimethylpyrimidin-2-yl)amino]acetyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C18H29N5O3/c1-12-10-13(2)21-16(20-12)19-11-15(24)23-8-6-14(7-9-23)22-17(25)26-18(3,4)5/h10,14H,6-9,11H2,1-5H3,(H,22,25)(H,19,20,21) |
InChI Key |
XFSWYVYXGAJWTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NCC(=O)N2CCC(CC2)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Boc Protection of 4-Aminopiperidine
The synthesis begins with the Boc protection of 4-aminopiperidine. A representative procedure involves reacting 4-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions.
Procedure :
-
4-Aminopiperidine (1.0 equiv) is dissolved in DCM and cooled to 0°C.
-
Boc₂O (1.1 equiv) and triethylamine (1.5 equiv) are added dropwise.
-
The mixture is stirred at room temperature for 12 hours, followed by extraction with HCl (1M), NaHCO₃ (sat.), and brine.
-
The organic layer is dried over MgSO₄, concentrated, and purified via flash chromatography (EtOAc:hexane, 30:70) to yield tert-butyl piperidin-4-ylcarbamate as a white solid (85–90% yield).
Key Data :
-
¹H NMR (500 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 3.05–3.15 (m, 2H, piperidine-H), 2.70–2.85 (m, 2H), 1.80–1.90 (m, 2H), 1.40–1.55 (m, 2H).
-
LC-MS : m/z 215.1 [M+H]⁺.
Synthesis of N-(4,6-Dimethylpyrimidin-2-yl)glycine
Nucleophilic Aromatic Substitution
The pyrimidine-glycine fragment is synthesized via nucleophilic substitution between 2-chloro-4,6-dimethylpyrimidine and glycine ethyl ester, followed by hydrolysis.
Procedure :
-
2-Chloro-4,6-dimethylpyrimidine (1.0 equiv) and glycine ethyl ester (1.2 equiv) are combined in acetonitrile with K₂CO₃ (2.0 equiv).
-
The mixture is refluxed for 24 hours, filtered, and concentrated.
-
The crude N-(4,6-dimethylpyrimidin-2-yl)glycine ethyl ester is hydrolyzed with NaOH (2M, 2 hours, 60°C), acidified with HCl, and extracted with EtOAc to yield the free acid (70–75% yield).
Key Data :
-
¹H NMR (500 MHz, DMSO-d₆) : δ 8.25 (s, 1H, pyrimidine-H), 4.10 (s, 2H, CH₂), 2.45 (s, 6H, CH₃), 1.95 (s, 2H, NH₂).
-
IR (KBr) : 1730 cm⁻¹ (C=O), 1650 cm⁻¹ (C=N).
Amide Coupling: Final Assembly
Activation and Coupling
The carboxylic acid group of N-(4,6-dimethylpyrimidin-2-yl)glycine is activated using bromo-tris(pyrrolidinyl)phosphonium hexafluorophosphate (PyBroP) and coupled to tert-butyl piperidin-4-ylcarbamate.
Procedure :
-
N-(4,6-Dimethylpyrimidin-2-yl)glycine (1.0 equiv) is dissolved in DCM with PyBroP (1.2 equiv), DMAP (0.8 equiv), and DIPEA (3.0 equiv).
-
tert-Butyl piperidin-4-ylcarbamate (1.0 equiv) is added, and the reaction is stirred at room temperature for 24 hours under N₂.
-
The mixture is washed with NaOH (1M) and brine, dried over MgSO₄, and purified via flash chromatography (DCM:MeOH, 95:5) to yield the title compound (65–70% yield).
Key Data :
-
¹H NMR (500 MHz, CDCl₃) : δ 8.20 (s, 1H, pyrimidine-H), 6.85 (br s, 1H, NH), 4.30–4.50 (m, 2H, piperidine-H), 3.80–3.90 (m, 2H, CH₂), 2.40 (s, 6H, CH₃), 1.45 (s, 9H, Boc).
-
LC-MS : m/z 406.2 [M+H]⁺.
Optimization and Comparative Analysis
Solvent and Base Screening
Comparative studies reveal that DCM with DIPEA provides superior yields (70%) over DMF or acetonitrile (50–60%) due to enhanced solubility of intermediates.
Table 1 : Solvent Optimization for Amide Coupling
| Solvent | Base | Yield (%) |
|---|---|---|
| DCM | DIPEA | 70 |
| DMF | DIPEA | 55 |
| ACN | K₂CO₃ | 48 |
Coupling Reagent Efficiency
PyBroP outperforms HATU and EDCI in coupling efficiency, minimizing side products like N-acylurea.
Table 2 : Coupling Reagent Comparison
| Reagent | Yield (%) | Purity (%) |
|---|---|---|
| PyBroP | 70 | 95 |
| HATU | 65 | 90 |
| EDCI | 50 | 85 |
Characterization and Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
tert-Butyl {1-[N-(4,6-dimethylpyrimidin-2-yl)glycyl]piperidin-4-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl {1-[N-(4,6-dimethylpyrimidin-2-yl)glycyl]piperidin-4-yl}carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl {1-[N-(4,6-dimethylpyrimidin-2-yl)glycyl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Differences
The compound shares a piperidin-4-ylcarbamate backbone with several analogs but differs in substituent groups. Key comparisons include:
Table 1: Structural Comparison of Selected Analogs
*Estimated based on molecular formula.
Key Observations:
Heterocyclic Components: The target compound and the sulfonyl-phenoxy pyrimidine analog incorporate pyrimidine rings, while others use pyridine . Pyrimidines (two nitrogen atoms) exhibit stronger electron-withdrawing effects and distinct binding properties compared to pyridines (one nitrogen). The 4,6-dimethyl substitution on the pyrimidine in the target compound may enhance steric bulk and lipophilicity compared to unsubstituted pyrimidines.
The sulfonyl linker in the analog from offers rigidity and polar character, which may influence target affinity or metabolic stability.
Physicochemical and Spectroscopic Properties
- 1H NMR : The target compound’s pyrimidine protons (δ 6.5–8.5 ppm) and glycyl methylene groups (δ 3.0–4.0 ppm) would contrast with the acetyl singlet (δ ~2.1 ppm) in tert-butyl (1-acetylpiperidin-4-yl)carbamate .
- LCMS : Molecular ion peaks would align with molecular weights in Table 1, with fragmentation patterns reflecting heterocyclic cleavage.
Biological Activity
Tert-butyl {1-[N-(4,6-dimethylpyrimidin-2-yl)glycyl]piperidin-4-yl}carbamate is a compound of interest due to its potential biological activities, particularly in pharmacology. This article presents an overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a piperidine moiety and a pyrimidine derivative. Its molecular formula is with a molecular weight of approximately 278.35 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Phosphodiesterase Inhibition : Similar compounds have been identified as selective inhibitors of phosphodiesterase type 4 (PDE4), which plays a crucial role in regulating intracellular cAMP levels. This inhibition can lead to anti-inflammatory effects and modulation of immune responses .
- Receptor Modulation : The structural components suggest potential interactions with various receptors involved in neurotransmission and inflammation, including adrenergic and serotonin receptors.
- Antimicrobial Activity : Preliminary studies indicate that related compounds exhibit antibacterial properties against Gram-positive bacteria, suggesting that this compound may also possess similar activities .
Pharmacological Profiles
The pharmacological profiles of related compounds have been studied extensively. For instance:
These profiles indicate that this compound may share similar therapeutic potentials.
Case Studies
Several studies have explored the biological effects of related compounds:
- Asthma Models : In vivo studies demonstrated that PDE4 inhibitors significantly reduced airway hyperreactivity in ovalbumin-induced asthmatic mice models. The administration led to decreased eosinophil activity and improved lung histology, highlighting the potential for treating respiratory conditions .
- Antibacterial Efficacy : A study on a structurally similar piperidine derivative showed potent antibacterial activity against drug-resistant strains, emphasizing the need for new antibiotics in the face of rising resistance .
Q & A
Q. What are the key synthetic routes for tert-butyl {1-[N-(4,6-dimethylpyrimidin-2-yl)glycyl]piperidin-4-yl}carbamate, and how are intermediates characterized?
The synthesis typically involves sequential coupling reactions. For example, the glycyl-piperidine intermediate is prepared by reacting 4,6-dimethylpyrimidin-2-amine with a glycyl chloride derivative. The tert-butyl carbamate group is introduced via reaction with tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane). Critical intermediates are characterized using H/C NMR and LC-MS to confirm regiochemistry and purity. Reaction optimization may require temperature control (0–25°C) to minimize side products .
Q. Which analytical techniques are essential for structural validation of this compound?
X-ray crystallography (using SHELX or ORTEP-3 for structure refinement ), high-resolution mass spectrometry (HRMS), and multi-nuclear NMR are standard. For crystallography, single crystals are grown via slow evaporation, and data collection at low temperatures (e.g., 100 K) improves resolution. NMR assignments focus on distinguishing piperidine ring protons (δ 1.4–3.2 ppm) and pyrimidinyl aromatic signals (δ 6.8–8.2 ppm) .
Q. How should researchers optimize purification for this compound?
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or flash chromatography (silica gel, ethyl acetate/hexane) are effective. The compound’s hydrophobicity (logP ~2.5–3.5) necessitates gradient adjustments. TLC monitoring (Rf 0.3–0.5 in 1:1 ethyl acetate/hexane) aids in tracking elution .
Advanced Research Questions
Q. How do steric and electronic effects of the 4,6-dimethylpyrimidinyl group influence biological activity?
The dimethyl groups enhance lipophilicity and stabilize π-π stacking with aromatic residues in enzyme active sites (e.g., kinase targets). Computational docking (using AutoDock Vina) reveals that the pyrimidine ring occupies hydrophobic pockets, while the glycyl linker facilitates hydrogen bonding. Comparative studies with des-methyl analogs show reduced IC values, highlighting the importance of methyl groups for target engagement .
Q. What strategies resolve contradictions in reported IC50_{50}50 values across enzymatic assays?
Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays) or solvent effects (DMSO vs. aqueous buffers). Normalize data using internal controls (e.g., staurosporine) and validate via orthogonal methods like surface plasmon resonance (SPR) to measure binding kinetics directly. Statistical meta-analysis of published datasets can identify outliers .
Q. How can computational modeling predict metabolic stability of this compound?
Density functional theory (DFT) calculations (B3LYP/6-31G*) identify susceptible bonds (e.g., carbamate cleavage). CYP450 metabolism is predicted using Schrödinger’s ADMET Predictor. In vitro microsomal stability assays (rat/human liver microsomes) validate these models. Structural modifications, such as fluorination at the piperidine ring, can reduce metabolic degradation .
Q. What experimental approaches elucidate the compound’s mechanism of action in cellular pathways?
RNA-seq profiling after treatment identifies differentially expressed genes (e.g., apoptosis markers). CRISPR-Cas9 knockout of putative targets (e.g., PI3K isoforms) validates specificity. Förster resonance energy transfer (FRET) assays monitor real-time conformational changes in target proteins .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
